![molecular formula C11H13BrSi B1598272 (3-Bromophenylethynyl)trimethylsilane CAS No. 3989-13-7](/img/structure/B1598272.png)
(3-Bromophenylethynyl)trimethylsilane
Overview
Description
“(3-Bromophenylethynyl)trimethylsilane” is an internal alkyne . It has a linear formula of BrC6H4C≡CSi(CH3)3 and a molecular weight of 253.21 .
Molecular Structure Analysis
The molecular structure of “(3-Bromophenylethynyl)trimethylsilane” is represented by the formula BrC6H4C≡CSi(CH3)3 . The compound contains a bromine atom attached to a phenyl group, which is connected to a trimethylsilyl group via an ethynyl linkage .Physical And Chemical Properties Analysis
“(3-Bromophenylethynyl)trimethylsilane” has a boiling point of 80°C at 0.2mmHg and a density of 1.189 g/mL at 25°C . Its refractive index is 1.555 .Scientific Research Applications
Protective Group in Synthetic Chemistry
The trimethylsilyl group is effectively utilized to protect a terminal ethynyl group during Grignard syntheses. For instance, a Grignard reagent can be produced from (p-bromophenylethynyl)-trimethylsilane, and subsequent reactions can yield valuable chemical compounds. This method of protection is crucial in preparing compounds like m- and p-HCC·C6H4·MR3, where MR3 can represent various groups like SiMe3, SiEt3, or SnMe3 (Eaborn, Thompson & Walton, 1967).
In Dielectric Thin Film Deposition
Trimethylsilane, a component of (3-Bromophenylethynyl)trimethylsilane, is utilized to deposit dielectric thin films in standard PECVD systems. These films are critical in advanced device multilevel metal interconnection schemes, enhancing circuit performance by replacing traditional SiH4-based oxides and nitrides (Loboda, 1999).
Cycloaromatization in Organic Synthesis
(2-Bromophenylethynyl)trimethylsilane undergoes cycloaromatization to yield naphthalene derivatives. This process includes a cation-mediated C2−C7 cycloaromatization with a concomitant 1,2-shift of the trimethylsilyl group, underlining its versatility in organic synthesis (Saalfrank et al., 1999).
Nucleophilic Difluoromethylation
(3-Bromophenylethynyl)trimethylsilane is used in the nucleophilic difluoromethylation of ketones and nitro alkenes. This process is associated with Lewis acidic activation of substrates by a silylium species, demonstrating the compound's role in facilitating complex chemical reactions (Trifonov et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a silane that reacts with nucleophilic phosphoryl groups . This suggests that it may interact with enzymes or other proteins that contain these groups.
Mode of Action
It’s known that this compound can participate in reactions involving nucleophilic phosphoryl groups . This suggests that it may form covalent bonds with these groups, potentially altering the function of the target protein.
Biochemical Pathways
Given its reactivity with nucleophilic phosphoryl groups , it may influence pathways involving phosphorylation and dephosphorylation, which are critical for many cellular processes.
Pharmacokinetics
Its physical properties such as boiling point (95 °c/19 mmHg) and specific gravity (119 at 20/20°C) suggest that it may have certain lipophilic characteristics , which could influence its absorption and distribution within the body.
Result of Action
Given its reactivity with nucleophilic phosphoryl groups , it may alter the function of target proteins, potentially influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.
Action Environment
It’s known that this compound is sensitive to moisture and heat , suggesting that these factors could affect its stability and potentially its efficacy.
properties
IUPAC Name |
2-(3-bromophenyl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXMHQYHYOTTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394999 | |
Record name | (3-Bromophenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenylethynyl)trimethylsilane | |
CAS RN |
3989-13-7 | |
Record name | (3-Bromophenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(3-Bromophenyl)ethynyl]trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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